molecular formula C12H16N2OS B2651489 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380436-92-0

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2651489
CAS No.: 380436-92-0
M. Wt: 236.33
InChI Key: UVFSATDTIMWDEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine” would be characterized by the presence of a thiazole ring, an ethyl group attached to the 4-position of the ring, and a methoxyphenyl group attached to the nitrogen atom of the ring. The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the presence of the methoxyphenyl and ethyl groups.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis of Thiazoles and Their Derivatives : Research has demonstrated the synthesis of thiazoles and their derivatives exhibiting antimicrobial activities against bacterial and fungal isolates. Thiazole compounds, including structures related to 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, have been explored for their potential in combating various microbial strains, showcasing their relevance in developing new antimicrobial agents (Wardkhan et al., 2008).

  • Antifungal and Molluscicidal Properties : Some derivatives of thiazol-2-amine have shown promising antifungal properties, contributing to the development of new treatments against fungal infections. Additionally, certain compounds have exhibited molluscicidal activities, indicating their potential use in controlling snail populations that act as vectors for schistosomiasis (El-bayouki & Basyouni, 1988).

Anticancer Research

  • Anticancer Activity of Thiazol-2-Amine Derivatives : Studies have focused on the design and synthesis of thiazol-2-amine derivatives, testing their efficacy against various human cancer cell lines. These investigations highlight the compound's role in medicinal chemistry, especially in developing new anticancer therapies (Yakantham et al., 2019).

Material Science and Polymer Modification

  • Polymer Modification for Medical Applications : Research into modifying polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of thiazol-2-amine, has shown significant improvements in the polymers' swelling properties and thermal stability. These modifications enhance the polymers' suitability for various medical applications, demonstrating the versatility of thiazol-2-amine derivatives in material science (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of “4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine” would depend on its intended use. Many thiazoles have biological activity and are used in pharmaceuticals . The specific mechanism of action would need to be determined through biological testing.

Future Directions

The future directions for research on “4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Thiazoles are a versatile class of compounds with many uses in pharmaceuticals and other industries, so there is always interest in discovering new thiazole compounds with unique properties .

Properties

IUPAC Name

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-9-8-16-12(13-9)14-10-4-6-11(15-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFSATDTIMWDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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